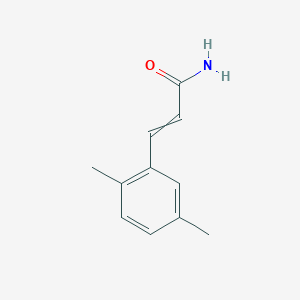
3-(2,5-Dimethylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethylphenyl)prop-2-enamide is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an amide group attached to a prop-2-enamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)prop-2-enamide can be achieved through several methods. One common approach involves the Heck reaction, where 4-bromo-2,5-dimethylaniline reacts with acrylamide under inert conditions to form the desired product . The reaction typically requires a palladium catalyst and a base, such as triethylamine, to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-(2,5-Dimethylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Amino-3,5-dimethylphenyl)prop-2-enamide: A similar compound with an amino group instead of an amide group.
3-(2,6-Dimethylphenyl)prop-2-enamide: Differing by the position of the methyl groups on the phenyl ring.
Uniqueness
3-(2,5-Dimethylphenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the prop-2-enamide chain. This structural uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Propiedades
Número CAS |
143741-68-8 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
3-(2,5-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C11H13NO/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H2,12,13) |
Clave InChI |
IANWPMLLPAJOJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C=CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


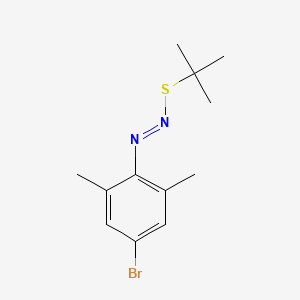
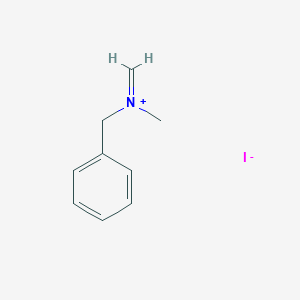
![N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine](/img/structure/B14261413.png)
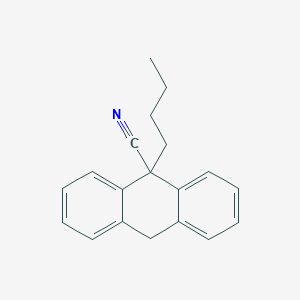
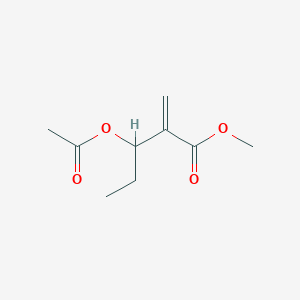

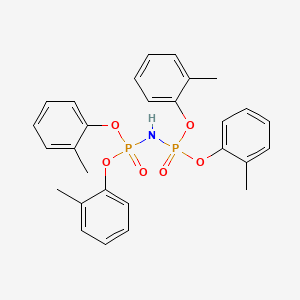
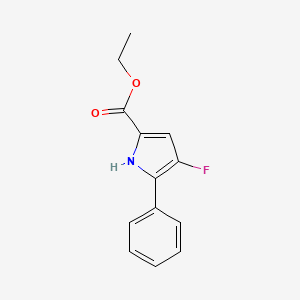
![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)


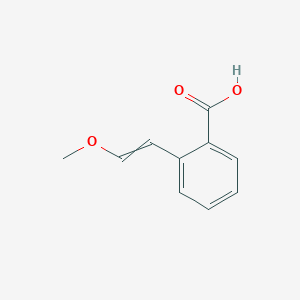

![[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde](/img/structure/B14261480.png)
